2,2-Dihydroxy-1-(4-nitrophenyl)ethanone
Overview
Description
“2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 .
Molecular Structure Analysis
The molecular structure of “2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” consists of a ketone group attached to a nitrophenyl group and two hydroxyl groups .Physical And Chemical Properties Analysis
“2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” has a density of 1.4±0.1 g/cm3, a boiling point of 338.4±17.0 °C at 760 mmHg, and a flash point of 152.6±9.4 °C . It also has a molar refractivity of 44.4±0.3 cm3 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study by Guo et al. (2009) focused on the synthesis of a compound related to 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, providing insights into its structural characteristics through crystallography and hydrogen bonding analysis (Guo et al., 2009).
- Research by Robles et al. (1993) compared the base-labile protecting group characteristics of a derivative of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, contributing to synthetic chemistry applications (Robles et al., 1993).
Phase Equilibrium and Solubility
- Li et al. (2019) studied the phase equilibrium and solubility of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone derivatives, which is crucial for understanding its behavior in different solvents and temperatures (Li et al., 2019).
Enzyme Inhibition and Pharmacological Aspects
- Learmonth et al. (2002) synthesized a series of nitro-catechol structures, including derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, to test as inhibitors of catechol-O-methyltransferase, an enzyme relevant in pharmacology (Learmonth et al., 2002).
Charge Density Analysis
- A study by Hibbs et al. (2003) on a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, sheds light on the charge density and bonding features, which are fundamental for understanding the electronic properties of these compounds (Hibbs et al., 2003).
Synthesis and Structure Analysis
- Shtamburg et al. (2019) conducted research on the synthesis and structure of derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, providing valuable information for the synthesis of novel compounds (Shtamburg et al., 2019).
Antimicrobial Activities
- Parekh et al. (2006) explored the synthesis of thiosemicarbazones derived from a similar compound, showcasing its potential in antibacterial applications (Parekh et al., 2006).
Microwave-Assisted Synthesis
- Curti et al. (2009) examined microwave-assisted synthesis involving derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, highlighting advancements in synthetic methods (Curti et al., 2009).
COMT Inhibition Studies
- A study by Parada et al. (2001) on 1-[3,4-Dihydroxy-5-nitrophenyl]-2-phenyl-ethanone, a related compound, provides insights into its role as a catechol-O-methyltransferase inhibitor, relevant for neurological research (Parada et al., 2001).
Ni(II) Complex Synthesis
- Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, contributing to inorganic and coordination chemistry (Chai et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,2-dihydroxy-1-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,8,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSDYIJZMWGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964480 | |
Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1-(4-nitrophenyl)ethanone | |
CAS RN |
4996-22-9 | |
Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4996-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4996-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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